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Abstract

2-(2,6-Dioxopiperidin-1-yl)acetic acid is a chemical compound of interest within the fields of
medicinal chemistry and drug development. This technical guide provides a comprehensive
overview of its fundamental physicochemical properties, including its molecular formula and
weight. The document is structured to provide researchers and scientists with the core
information necessary for its identification, characterization, and potential use in synthetic
applications.

Core Molecular Attributes

The foundational characteristics of a molecule are its chemical formula and molecular weight.
These properties are critical for a wide range of applications, from stoichiometric calculations in
chemical synthesis to the interpretation of mass spectrometry data.

Chemical Formula and Molecular Weight
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The chemical formula for 2-(2,6-Dioxopiperidin-1-yl)acetic acid is C7THINOA4[1]. This formula
indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one
nitrogen atom, and four oxygen atoms.

The molecular weight is a crucial parameter for experimental work. The calculated
monoisotopic mass of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is 171.05316 Da[1]. For practical
laboratory applications, the molar mass is often used, which for this compound is approximately
171.05 g/mol .

A summary of these key identifiers is presented in Table 1.

Property Value Source
Molecular Formula C7HI9NO4 PubChemLite[1]
Monoisotopic Mass 171.05316 Da PubChemLite[1]
Molar Mass ~171.05 g/mol Calculated

Table 1: Core Molecular Properties

Structural Representation

The structural formula provides insight into the connectivity of atoms within the molecule. 2-
(2,6-Dioxopiperidin-1-yl)acetic acid features a piperidine-2,6-dione ring system, which is also
the core structure of glutarimide. An acetic acid group is attached to the nitrogen atom of this
ring.

The relationships between the constituent parts of the molecule can be visualized as follows:
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Figure 1: Conceptual diagram of the molecular components of 2-(2,6-Dioxopiperidin-1-
yl)acetic acid.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of a compound is essential for its handling,
formulation, and analysis. While extensive experimental data for 2-(2,6-Dioxopiperidin-1-
yl)acetic acid is not widely published, predictions based on its structure can provide valuable
insights.

Predicted Properties

Computational models are frequently used in drug development to predict the properties of
molecules. For 2-(2,6-Dioxopiperidin-1-yl)acetic acid, the predicted XlogP value is -0.9[1].
This negative value suggests that the compound is likely to be hydrophilic, with a preference
for aqueous environments over lipid-like environments. This is an important consideration for
potential biological applications and for selecting appropriate solvent systems in experimental
work.

Analytical Characterization

The definitive identification of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in a laboratory setting
would rely on a combination of analytical techniques.

2.2.1. Mass Spectrometry
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Mass spectrometry is a key technique for determining the molecular weight of a compound. In
an electrospray ionization (ESI) mass spectrum, one would expect to observe ions
corresponding to the protonated molecule [M+H]+ at an m/z of approximately 172.06044, or the
deprotonated molecule [M-H]- at an m/z of approximately 170.04588([1]. The high-resolution
mass of these ions would be used to confirm the elemental composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy would be used to elucidate the chemical structure. The *H NMR
spectrum would be expected to show signals corresponding to the protons on the piperidine
ring and the methylene protons of the acetic acid group. The chemical shifts and coupling
patterns of these signals would provide confirmation of the connectivity of the atoms.

A general workflow for the analytical characterization of a synthesized batch of 2-(2,6-
Dioxopiperidin-1-yl)acetic acid is outlined below.
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Figure 2: Workflow for the analytical characterization of 2-(2,6-Dioxopiperidin-1-yl)acetic
acid.

Synthetic Considerations

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid would likely involve the N-alkylation of
2,6-dioxopiperidine (glutarimide) with a suitable two-carbon electrophile containing a carboxylic
acid or a precursor group.

General Synthetic Approach
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A plausible synthetic route would involve the reaction of glutarimide with an alpha-haloacetic
acid ester, such as ethyl bromoacetate, in the presence of a base. The resulting ester would
then be hydrolyzed to yield the desired carboxylic acid.

The choice of base and solvent would be critical to optimize the reaction yield and minimize
side reactions. A non-nucleophilic base would be preferred to avoid reaction with the ester
functionality.

Applications in Research and Drug Development

While 2-(2,6-Dioxopiperidin-1-yl)acetic acid itself is not a widely known therapeutic agent,
the 2,6-dioxopiperidine core is a key structural feature in a class of drugs known as
immunomodulatory imide drugs (IMiDs). These include thalidomide, lenalidomide, and
pomalidomide, which are used in the treatment of various cancers.

The acetic acid moiety provides a handle for further chemical modification. It could be used, for
example, as a linker to attach the 2,6-dioxopiperidine scaffold to other molecules of interest,
such as proteins or targeting ligands, in the development of novel therapeutic agents like
PROTACSs (PROteolysis TArgeting Chimeras).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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